molecular formula C13H27NO3 B12303429 N-Boc-7-(methylamino)heptan-1-ol

N-Boc-7-(methylamino)heptan-1-ol

Cat. No.: B12303429
M. Wt: 245.36 g/mol
InChI Key: PMQJYJHGPFXULP-UHFFFAOYSA-N
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Description

N-Boc-7-(methylamino)heptan-1-ol is a chemical compound with the molecular formula C13H27NO3 and a molecular weight of 245.36 g/mol . It is a derivative of heptan-1-ol, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-7-(methylamino)heptan-1-ol typically involves the protection of the amino group using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is carried out under mild conditions, often at room temperature, to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and safety, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Boc-7-(methylamino)heptan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The Boc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Various nucleophiles can be used to substitute the Boc-protected amino group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Boc-7-(methylamino)heptan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-7-(methylamino)heptan-1-ol involves its ability to act as a protecting group for amino functionalities. The Boc group provides stability to the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-Boc-7-aminoheptan-1-ol
  • N-Boc-7-(ethylamino)heptan-1-ol
  • N-Boc-7-(propylamino)heptan-1-ol

Uniqueness

N-Boc-7-(methylamino)heptan-1-ol is unique due to its specific structure, which includes a methylamino group protected by a Boc group. This structure provides distinct reactivity and stability compared to other similar compounds, making it valuable in various synthetic applications .

Properties

Molecular Formula

C13H27NO3

Molecular Weight

245.36 g/mol

IUPAC Name

tert-butyl N-(7-hydroxyheptyl)-N-methylcarbamate

InChI

InChI=1S/C13H27NO3/c1-13(2,3)17-12(16)14(4)10-8-6-5-7-9-11-15/h15H,5-11H2,1-4H3

InChI Key

PMQJYJHGPFXULP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCO

Origin of Product

United States

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